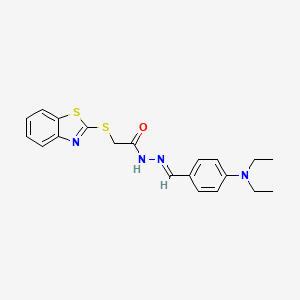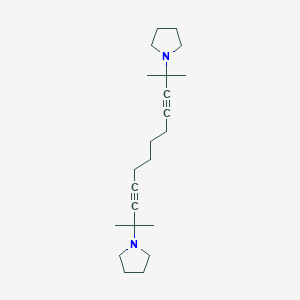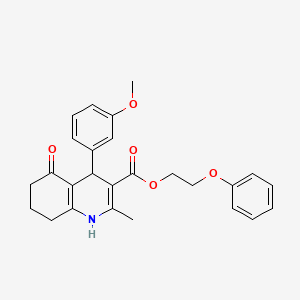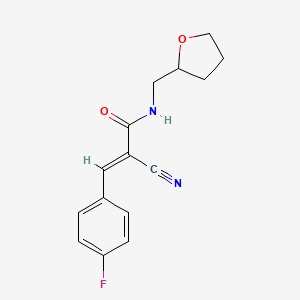
(2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼是一种复杂的有机化合物,由于其独特的化学结构和潜在应用,它在科学研究的各个领域引起了人们的兴趣。该化合物具有苯并噻唑环、乙酸部分和酰肼基团,使其成为各种化学反应和应用的通用分子。
准备方法
合成路线和反应条件
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼的合成通常涉及多个步骤,从苯并噻唑环的制备开始。这可以通过邻氨基苯硫酚与乙酸衍生物的环化来实现。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高收率和纯度。这通常包括使用催化剂、控制温度和特定溶剂来有效地促进反应。合成过程的可扩展性对于工业应用至关重要,并且可以使用连续流反应器来提高生产率。
化学反应分析
反应类型
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾;通常在酸性或碱性条件下进行。
还原: 硼氢化钠、氢化铝锂;通常在无水溶剂中进行。
取代: 胺、硫醇等亲核试剂;反应通常在极性溶剂中进行。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而还原可以产生胺或醇。
科学研究应用
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元,以及作为各种有机反应的试剂。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括药物开发和诊断工具。
工业: 用于生产染料、颜料和其他工业化学品。
作用机理
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可能抑制参与微生物生长的某些酶的活性,从而导致其抗菌特性。确切的分子靶标和途径可能会根据特定应用和环境而有所不同。
作用机制
The mechanism of action of (2-Benzothiazolylthio)acetic acid ((4-(diethylamino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
类似化合物
苯并噻唑衍生物: 具有类似苯并噻唑环的化合物,例如2-巯基苯并噻唑。
酰肼衍生物: 具有酰肼基团的化合物,例如异烟肼。
独特性
(2-苯并噻唑基硫代)乙酸((4-(二乙基氨基)苯基)亚甲基)酰肼因其官能团的独特组合而脱颖而出,这些官能团赋予其独特的化学反应性和潜在应用。其进行各种化学反应的能力及其潜在的生物活性使其成为研究和工业目的的宝贵化合物。
属性
CAS 编号 |
94768-93-1 |
|---|---|
分子式 |
C20H22N4OS2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4OS2/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-26-20-22-17-7-5-6-8-18(17)27-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ |
InChI 键 |
OGCPTZKUWWZJLD-FYJGNVAPSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11678860.png)
![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678877.png)
![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)
